PR-Amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

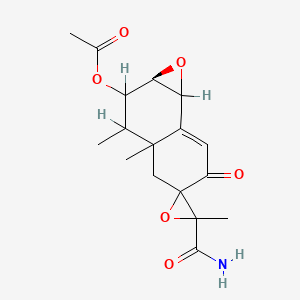

PR-Amide, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO6 and its molecular weight is 335.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry

HPLC Applications

PR-Amide is prominently used in high-performance liquid chromatography (HPLC) due to its ability to enhance the separation of polar compounds. The Ascentis Express RP-Amide HPLC columns demonstrate increased selectivity for compounds that act as hydrogen bond donors, such as phenols and carboxylic acids. This selectivity is crucial for analyzing complex mixtures where traditional C18 columns may fail to provide adequate resolution .

Table 1: Performance Comparison of HPLC Columns

| Column Type | Selectivity for Polar Compounds | Peak Shape Improvement | Aqueous Compatibility |

|---|---|---|---|

| C18 | Moderate | Poor | Limited |

| RP-Amide | High | Excellent | Excellent |

The RP-Amide phase improves peak shape for basic analytes by minimizing silanol interactions, leading to more symmetrical peaks in chromatographic analyses . For instance, studies involving tricyclic antidepressants showed that RP-Amide columns produced better peak shapes compared to C18 columns under identical conditions.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. One notable application is in the synthesis of amides through catalytic reactions, which can enhance the bioactivity of drug candidates. For example, studies have demonstrated that using this compound in catalytic amide-forming reactions can yield compounds with improved pharmacological profiles .

Case Study: Anti-inflammatory Agents

Recent research highlighted the development of a series of 5-amido-1H-pyrazole-3-carboxylates using this compound derivatives. These compounds exhibited low cytotoxicity and significant anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases .

Materials Science

Electrosynthesis

This compound has also found applications in materials science, particularly in electrosynthetic processes. The compound can be utilized to create amides via electrochemical methods, offering a sustainable approach to synthesizing these important functional groups . This method not only enhances reaction efficiency but also minimizes waste generation compared to traditional synthetic routes.

Propriétés

Numéro CAS |

77732-43-5 |

|---|---|

Formule moléculaire |

C17H21NO6 |

Poids moléculaire |

335.4 g/mol |

Nom IUPAC |

[(1aR)-3'-carbamoyl-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate |

InChI |

InChI=1S/C17H21NO6/c1-7-11(22-8(2)19)13-12(23-13)9-5-10(20)17(6-15(7,9)3)16(4,24-17)14(18)21/h5,7,11-13H,6H2,1-4H3,(H2,18,21)/t7?,11?,12?,13-,15?,16?,17?/m1/s1 |

Clé InChI |

ASDRLEIRFUEAND-CYJYABBKSA-N |

SMILES |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C |

SMILES isomérique |

CC1C([C@@H]2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C |

SMILES canonique |

CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)C(=O)N)OC(=O)C |

Synonymes |

PR toxin amide PR-amide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.